Boc-D-Pyroglutaminol

Description

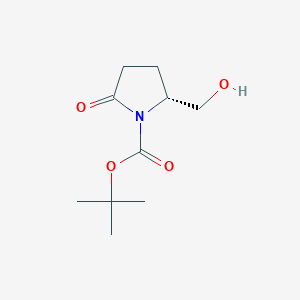

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVBJAPYGKIEN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526322 | |

| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128811-37-0 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chiral Synthon: A Technical Guide to Boc-D-Pyroglutaminol

Abstract

In the landscape of modern drug discovery and peptide synthesis, the demand for enantiomerically pure chiral building blocks is incessant. These synthons serve as foundational elements for constructing complex molecular architectures with precise stereochemical control, a critical determinant of pharmacological activity and safety. Among these, tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate , commonly known as Boc-D-Pyroglutaminol, has emerged as a highly valuable and versatile intermediate. This technical guide provides an in-depth exploration of the chemical properties, structure, spectroscopic signature, and synthesis of this compound. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering not just data, but field-proven insights into the practical application and synthesis of this important molecule.

Introduction: The Strategic Value of a Constrained Scaffold

This compound belongs to a class of protected amino acid derivatives that offer a unique combination of structural features. The molecule incorporates a pyroglutamate core, a five-membered lactam ring that provides conformational rigidity. This constrained scaffold is particularly advantageous in medicinal chemistry, as it can help to lock a peptide backbone into a specific bioactive conformation, potentially enhancing binding affinity to a biological target.

The presence of two key functional groups, managed by an orthogonal protection strategy, underpins its utility:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen renders the lactam amine unreactive under a wide range of conditions, particularly those used for peptide coupling. Its stability to base and nucleophiles, coupled with its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an ideal protecting group for multi-step synthesis.

-

The Primary Alcohol: The hydroxymethyl group at the C2 position serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, allowing for the introduction of diverse side chains or linkage to other molecular fragments.

This combination of a stereodefined, conformationally restricted core and versatile, selectively addressable functional groups makes this compound an indispensable tool for constructing novel peptide mimetics and complex small-molecule therapeutics.[1]

Chemical Structure and Physicochemical Properties

The structural integrity and physical characteristics of a building block are paramount for its reliable application in synthesis. The properties of this compound are summarized below.

Molecular Structure

The structure of this compound, featuring the (R)-stereocenter at the C2 position of the pyrrolidinone ring, is depicted below.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for reaction setup, solvent selection, and purification protocols.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | - |

| Synonyms | This compound, (R)-1-Boc-2-(hydroxymethyl)-5-oxopyrrolidine | [2] |

| CAS Number | 128811-37-0 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₄ | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| Appearance | White crystalline powder | [2] |

| Boiling Point | 370.9 °C at 760 mmHg | [1][5][6] |

| Density | 1.182 g/cm³ | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | 2-8°C, dry and sealed | [1][2] |

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The expected data for this compound is outlined below. This serves as a benchmark for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the tert-butyl group, the protons on the pyrrolidinone ring, and the hydroxymethyl group. The nine protons of the Boc group will appear as a characteristic singlet far upfield. The protons on the ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The CH proton at the C2 stereocenter will couple with both the ring protons and the hydroxymethyl protons.

-

¹³C NMR (Carbon NMR): The proton-decoupled carbon spectrum will show ten distinct resonances corresponding to each carbon atom in the molecule. Key signals include the two carbonyl carbons (one for the lactam and one for the Boc group), the quaternary and methyl carbons of the Boc group, and the five carbons of the pyroglutaminol ring system.

Table 2: Typical NMR Spectral Data (in CDCl₃) (Note: As a specific peer-reviewed spectrum was not available, these are characteristic chemical shifts based on analogous structures.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 (3C) |

| C(CH₃)₃ (Boc) | - | ~80.5 |

| C=O (Boc) | - | ~155.0 |

| C=O (Lactam) | - | ~176.0 |

| CH₂ (Ring C3) | ~1.90-2.10 (m, 1H), ~2.35-2.50 (m, 1H) | ~25.0 |

| CH₂ (Ring C4) | ~2.20-2.40 (m, 2H) | ~29.5 |

| CH (Ring C2) | ~4.20-4.35 (m, 1H) | ~58.0 |

| CH₂OH | ~3.60-3.75 (m, 2H) | ~63.5 |

| OH | Broad singlet, variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2980, 2930 | Medium-Strong | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (Boc carbamate) |

| ~1690 | Strong | C=O stretch (Lactam) |

| ~1160 | Strong | C-O stretch (carbamate) |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the chemoselective reduction of the ester group of a suitable precursor, typically N-Boc-D-pyroglutamic acid methyl or ethyl ester. This approach is favored due to the commercial availability of D-pyroglutamic acid.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from D-pyroglutamic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of N-Boc-D-Pyroglutamic Acid Methyl Ester

This protocol describes a robust and scalable method for the selective reduction of the methyl ester to the primary alcohol using sodium borohydride. The rationale for this choice of reagent is its excellent chemoselectivity; sodium borohydride is a mild reducing agent that readily reduces esters and ketones but does not affect the more stable amide (lactam) or carbamate functional groups under these conditions.[3][7] The use of a mixed solvent system like THF/methanol provides good solubility for both the substrate and the reagent.

Materials:

-

N-Boc-D-pyroglutamic acid methyl ester

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-pyroglutamic acid methyl ester (1.0 equivalent) in a 1:1 mixture of anhydrous THF and anhydrous MeOH (to achieve a substrate concentration of approximately 0.2 M).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the hydride reduction and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 to 2.0 equivalents) portion-wise to the stirred solution over 15-20 minutes. The slow addition helps to maintain the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This will neutralize any excess borohydride and hydrolyze the borate-ester intermediates.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Remove the bulk of the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product as a white crystalline solid.

Applications in Drug Development

The unique structural attributes of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The pyrrolidinone scaffold is a common motif in many pharmaceuticals, and the ability to introduce functionality at the C2 position in a stereocontrolled manner is highly enabling for lead optimization campaigns.

Conclusion

This compound is a cornerstone chiral building block for modern synthetic and medicinal chemistry. Its well-defined stereochemistry, conformationally constrained core, and versatile functional handles provide chemists with a powerful tool for the rational design and synthesis of complex molecules. The robust synthetic route and clear spectroscopic profile detailed in this guide are intended to empower researchers to confidently utilize this synthon in their drug discovery and development programs, accelerating the path from innovative design to impactful therapeutic agents.

References

-

ChemicalDad. (n.d.). tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2025, August 25). Boc-L-Pyroglutaminol | CAS#:81658-25-5. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (2024, January 9). 2-Methyl-2-propanyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Chem-Supply. (n.d.). SAFETY DATA SHEET: this compound. Retrieved January 10, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Boc-D-Pyroglutaminol: Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

Boc-D-Pyroglutaminol, a chiral building block derived from D-pyroglutamic acid, represents a cornerstone in modern medicinal chemistry and peptide science. Its rigid five-membered lactam structure, combined with the versatile Boc-protecting group and a primary alcohol, offers a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and strategic applications, thereby serving as a technical resource to facilitate its effective use in the laboratory.

Core Compound Identification and Physicochemical Properties

This compound is a stable, solid compound at room temperature, valued for its chirality and synthetic versatility.[1] Its core identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

| Synonyms | This compound, (R)-1-Boc-2-(hydroxymethyl)-5-oxopyrrolidine | [1] |

| CAS Number | 128811-37-0 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Boiling Point | 370.9 °C at 760 mmHg | |

| Storage Conditions | 2-8°C, dry and sealed |

Synthesis of this compound: A Strategic Approach

The most direct and common synthetic route to this compound involves the selective reduction of the carboxylic acid moiety of its readily available precursor, N-Boc-D-pyroglutamic acid. This transformation requires a reducing agent that can selectively act on the carboxylic acid without affecting the carbamate (Boc) or the lactam carbonyl groups.

Causality in Synthesis: The Rationale for Reagent Selection

The choice of a reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are preferred for this transformation. These reagents are known to efficiently reduce carboxylic acids to alcohols under mild conditions. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), boranes are generally compatible with the Boc protecting group and are less likely to reduce the lactam amide bond, thus ensuring the integrity of the core scaffold. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the borane reagent.

The overall synthetic strategy can be visualized as a two-step process starting from D-pyroglutamic acid, as illustrated in the workflow below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction

The following protocol describes a representative method for the synthesis of this compound from N-Boc-D-pyroglutamic acid. This protocol is based on standard literature procedures for the borane-mediated reduction of N-protected amino acids.

Materials:

-

N-Boc-D-pyroglutamic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-D-pyroglutamic acid (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF complex (approx. 1.5-2.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvents under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by silica gel column chromatography if necessary.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] this compound serves as a valuable chiral synthon for introducing this motif, leveraging its defined stereochemistry to achieve specific interactions with biological targets.

Role as a Chiral Building Block

The primary alcohol of this compound is a versatile handle for further synthetic elaboration. It can be transformed into a variety of functional groups, allowing for its incorporation into larger, more complex molecules. For instance, the hydroxyl group can be:

-

Alkylated to form ethers.

-

Esterified with various carboxylic acids.

-

Activated (e.g., as a tosylate or mesylate) for nucleophilic substitution.

-

Oxidized to the corresponding aldehyde or carboxylic acid.

A common and powerful transformation is the Mitsunobu reaction , which allows for the conversion of the primary alcohol into other functional groups with inversion of configuration if applied to a chiral secondary alcohol, though here it serves primarily as a mild method for C-O, C-N, or C-S bond formation.[6][7][8][9]

Caption: Key transformations of the this compound hydroxyl group.

Experimental Protocol: Mitsunobu Reaction for Azide Synthesis

This protocol provides a method for converting the primary alcohol of this compound to an azide, a versatile intermediate that can be readily reduced to a primary amine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents.

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the azide source (e.g., DPPA, 1.5 eq). Then, add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture. The crude product can be purified by silica gel chromatography to separate the desired azide from triphenylphosphine oxide and other byproducts.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data for closely related compounds such as Boc-L-Pyroglutaminol (CAS 81658-25-5) indicate potential hazards.[10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).

Based on analogous compounds, the following GHS hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the specific Safety Data Sheet provided by the supplier before use.[12][13]

Conclusion

This compound is a synthetically valuable and versatile chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups make it an indispensable tool for the construction of complex, biologically active molecules. This guide has provided a foundational understanding of its properties, a logical and field-tested approach to its synthesis, and an overview of its application in advanced organic synthesis. By leveraging the protocols and insights presented herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to advance the frontiers of drug discovery and development.

References

-

Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. [Online]. Available: [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Online]. Available: [Link]

-

Next Peptide. (n.d.). 128811-37-0 | this compound. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Online]. Available: [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 128811-37-0. [Online]. Available: [Link]

-

iChemical. (n.d.). This compound, CAS No. 128811-37-0. [Online]. Available: [Link]

-

AccelaChemBio. (n.d.). 128811-37-0,this compound. [Online]. Available: [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Online]. Available: [Link]

-

LookChem. (n.d.). The Role of L-Pyroglutaminol in Custom Organic Synthesis. [Online]. Available: [Link]

-

FlexPro. (2015). SAFETY DATA SHEET. [Online]. Available: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Online]. Available: [Link]

-

MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Online]. Available: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Online]. Available: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online]. Available: [Link]

-

Grace. (2014). Material Safety Data Sheet. [Online]. Available: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Online]. Available: [Link]

-

ResearchGate. (2005). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (2024). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Online]. Available: [Link]

-

ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. [Online]. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Online]. Available: [Link]

-

PubChem. (n.d.). 1-Boc-D-Pyroglutamic acid ethyl ester. [Online]. Available: [Link]

-

LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. [Online]. Available: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Online]. Available: [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (C007B-290578). [Online]. Available: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online]. Available: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Online]. Available: [Link]

Sources

- 1. 128811-37-0 | this compound | Next Peptide [nextpeptide.com]

- 2. 128811-37-0|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128811-37-0 Name: [xixisys.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-D-Pyroglutaminol

Foreword: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, Boc-D-Pyroglutaminol stands out as a particularly valuable intermediate.[1] Its rigid pyrrolidinone core, combined with the synthetically versatile hydroxyl and Boc-protected amine functionalities, makes it a cornerstone in the synthesis of a diverse range of therapeutic agents, from peptide mimetics to complex heterocyclic scaffolds.[1][2]

This guide provides a comprehensive, field-proven perspective on the synthesis and analytical characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for specific methodological choices, and the self-validating systems of analysis required to ensure the material's quality and integrity for downstream applications.

Part 1: The Synthetic Pathway - A Controlled Reduction Approach

The most reliable and scalable synthesis of this compound originates from its corresponding carboxylic acid, Boc-D-pyroglutamic acid. The core transformation is the selective reduction of the carboxylic acid to a primary alcohol without affecting the lactam carbonyl or the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Mechanistic Considerations & Reagent Selection

The choice of reducing agent is the most critical decision in this synthesis. While powerful hydrides like lithium aluminum hydride (LAH) could achieve the reduction, they lack the necessary chemoselectivity and would readily cleave the lactam ring. Therefore, milder and more selective reagents are required.

A common and effective strategy involves the in-situ formation of a mixed anhydride or an active ester, which is then reduced. However, a more direct and stereoelectronically controlled approach utilizes a bulky, sterically hindered hydride reagent.

L-Selectride (Lithium tri-sec-butylborohydride) is an exemplary choice for this transformation.[3][4] Its significant steric bulk prevents it from coordinating with and reducing the less accessible lactam carbonyl.[5] Instead, it selectively delivers a hydride to the more exposed carboxylic acid (or its activated form), affording the desired primary alcohol with high fidelity.[5][6][7] This choice reflects a deep understanding of reagent-substrate interaction, prioritizing selectivity to minimize side reactions and simplify purification.

The tert-butoxycarbonyl (Boc) group serves a dual purpose.[8][9] Firstly, it protects the nitrogen atom, preventing unwanted side reactions. Secondly, it enhances the solubility of the starting material and intermediates in common organic solvents, facilitating a homogenous reaction environment.[10] Its stability to the slightly basic conditions of the borohydride reduction and its lability under acidic conditions make it an ideal protecting group for this synthetic sequence.[8][11]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process, from the starting material to the purified final product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add Boc-D-pyroglutamic acid (1.0 eq).[12]

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) and stir until all solids are dissolved.

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: Under a positive pressure of argon, add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.[6]

-

Reaction: Stir the mixture at -20 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid or viscous oil.

Part 2: Rigorous Analytical Characterization

Confirmation of the structure, purity, and stereochemical integrity of the synthesized this compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where each analysis corroborates the findings of the others.

Molecular Structure and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the molecular structure and confirming the molecular weight.

Caption: Chemical structure of tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate.

NMR provides unambiguous evidence of the molecular framework. The spectra should be clean, with appropriate chemical shifts, multiplicities, and integrations corresponding to the number of protons and carbons in the molecule.

| ¹H NMR (400 MHz, CDCl₃) - Typical Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~4.20 (m, 1H) | CH-CH₂OH |

| ~3.70 (m, 2H) | CH₂-OH |

| ~2.50-2.20 (m, 4H) | Ring CH₂-CH₂ |

| 1.48 (s, 9H) | C(CH₃)₃ (Boc) |

| ¹³C NMR (100 MHz, CDCl₃) - Typical Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C=O (Lactam) |

| ~151.0 | C=O (Boc) |

| ~82.0 | C(CH₃)₃ (Boc) |

| ~64.0 | CH₂-OH |

| ~58.0 | CH-CH₂OH |

| ~30.0 | Ring CH₂ |

| ~28.0 | C(CH₃)₃ (Boc) |

| ~25.0 | Ring CH₂ |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is crucial to prevent fragmentation of the parent molecule.[13][14]

| ESI-MS - Expected Ions | |

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 216.12 | [M+H]⁺ (Protonated Molecule) |

| 238.10 | [M+Na]⁺ (Sodium Adduct) |

| 160.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 116.07 | [M+H - Boc]⁺ (Loss of Boc group) |

Purity and Enantiomeric Integrity Assessment

While NMR provides information on structural purity, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the gold standard for assessing both chemical and enantiomeric purity.

The enantiomeric excess (e.e.) is a critical quality attribute. A chiral HPLC method is required to separate the D- and L-enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are typically effective for this class of compounds.[15][16][17][18]

| Chiral HPLC - Representative Method | |

| Parameter | Condition |

| Chiral Stationary Phase | CHIRALPAK® IC-3 or similar |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of D- and L-enantiomers. The D-enantiomer should present as a single, sharp peak with >98% purity. |

Characterization Workflow Diagram

This diagram outlines the systematic process for the analytical confirmation of the synthesized material.

Caption: Systematic workflow for the analytical characterization of this compound.

Conclusion

The synthesis and characterization of this compound is a process that demands precision, a deep understanding of chemical principles, and rigorous analytical validation. By selecting a chemoselective reducing agent like L-Selectride, the synthesis can be controlled to produce the desired chiral alcohol in high yield and purity. The subsequent characterization, employing a suite of orthogonal analytical techniques including NMR, MS, and chiral HPLC, forms a self-validating system that ensures the final product meets the stringent quality requirements for use in research and drug development. This guide provides the foundational knowledge and practical protocols necessary to confidently execute and verify this critical chemical transformation.

References

-

Synthesis of Chiral Azabicycles from Pyroglutaminols. Organic Letters, 2016. [Link]

-

Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. Chemical and Pharmaceutical Bulletin, 1996. [Link]

-

Synthesis of Chiral Pyrrolidine Derivatives From (S)-Pyroglutamic Acid. Amanote Research (PDF). [Link]

-

A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 2014. [Link]

-

L-selectride Overview. Grokipedia. [Link]

- A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.

-

Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Tetrahedron Letters, 2005. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate Request PDF. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

L/N/K-Selectride. Chem-Station International Edition. [Link]

-

L-selectride. Wikipedia. [Link]

-

This compound Product Information. MySkinRecipes. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate Scientific Diagram. [Link]

-

N-Boc-pyrrolidine. PubChem. [Link]

-

1-Boc-pyrrolidine. SpectraBase. [Link]

-

PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 2014. [Link]

-

Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, 2002. [Link]

-

Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Analyst, 2024. [Link]

-

1-Boc-D-Pyroglutamic acid ethyl ester. PubChem. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2012. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Chiral Azabicycles from Pyroglutaminols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 5. L-selectride - Wikipedia [en.wikipedia.org]

- 6. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc | BroadPharm [broadpharm.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Boc-D-Pyroglutaminol: A Strategic Chiral Building Block for Asymmetric Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral building blocks, enantiomerically pure compounds used as starting materials, are indispensable tools for achieving this control.[1][2] This guide focuses on Boc-D-pyroglutaminol, a versatile chiral synthon derived from D-glutamic acid. Its rigid bicyclic structure, combined with strategically placed functional groups—a Boc-protected amine and a primary alcohol—makes it a highly valuable intermediate.[3] This document provides a comprehensive overview of its synthesis, core reactivity, and application in the construction of high-value bioactive molecules, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Imperative of Chirality and the Role of the Chiral Pool

A significant majority of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers.[2] These enantiomers often exhibit profoundly different pharmacological, metabolic, and toxicological profiles because they interact with the inherently chiral environment of the human body, such as enzymes and receptors.[2] The tragic history of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscores the critical importance of accessing single-enantiomer drugs.

To this end, synthetic chemists employ several strategies, one of the most efficient being the "chiral pool" approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure molecules from nature—such as amino acids, carbohydrates, and terpenes—as foundational starting materials.[1][2] this compound is a prime example of a chiral pool-derived building block. It is synthesized from the natural amino acid D-glutamic acid, embedding a specific, naturally-derived stereocenter into a synthetically versatile scaffold.

Physicochemical Properties and Synthesis

This compound, or tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, possesses a unique combination of a protected amine within a rigid lactam ring and a reactive primary alcohol. This structure provides a stable yet functional platform for a variety of chemical transformations.

Core Properties

The introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent pyroglutaminol, increasing its lipophilicity and rendering it soluble in a wide range of common organic solvents.[4]

| Property | Value | Reference |

| CAS Number | 108953-73-9 | Internal Knowledge |

| Molecular Formula | C₁₀H₁₇NO₄ | [5][6] |

| Molecular Weight | 215.25 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥98% | [3][7] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [4] |

Synthesis from D-Pyroglutamic Acid

The most common route to this compound involves a two-step sequence starting from D-pyroglutamic acid: N-protection followed by selective reduction of the carboxylic acid.

Caption: Synthetic pathway from D-pyroglutamic acid to this compound.

-

Reaction Setup: Dissolve D-pyroglutamic acid (1.0 eq) in a suitable solvent mixture such as dioxane and aqueous sodium hydroxide.

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The Boc group protects the amine, preventing it from reacting in subsequent steps.[4]

-

Workup and Isolation: Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH ~3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-pyroglutamic acid, often as a white solid.[7]

-

Activation (Mixed Anhydride Method): Dissolve Boc-D-pyroglutamic acid (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add isobutyl chloroformate (1.1 eq) dropwise. The formation of the mixed anhydride activates the carboxylic acid for reduction.

-

Reduction: After stirring for 30 minutes, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water dropwise, ensuring the temperature remains below -10 °C. This mild reducing agent selectively reduces the activated acid to the primary alcohol without affecting the lactam carbonyl.

-

Quenching and Workup: After 2-3 hours, quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

-

Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), allowing for selective deprotection when needed.[4] The primary alcohol is the main handle for synthetic elaboration.

Key Synthetic Transformations

Caption: Major reaction pathways for the functionalization of this compound.

Activation of the Hydroxyl Group for Nucleophilic Substitution

The primary alcohol can be readily converted into a good leaving group (e.g., tosylate, mesylate, or triflate), making the methylene carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone transformation for introducing complexity.

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add a base such as triethylamine (1.5 eq) or pyridine (used as solvent and base). Cool the solution to 0 °C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. The base is critical as it neutralizes the HCl generated during the reaction, preventing the acid-labile Boc group from being cleaved.

-

Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude tosylate by flash column chromatography on silica gel.

Oxidation to the Aldehyde

Mild oxidation of the primary alcohol furnishes the corresponding aldehyde, a versatile functional group for subsequent C-C bond-forming reactions such as Wittig reactions, aldol additions, or reductive aminations.

-

Causality in Reagent Choice: Harsh oxidizing agents (e.g., chromic acid) are avoided as they can lead to over-oxidation to the carboxylic acid and may be incompatible with other functional groups. Milder, more selective conditions are preferred.

-

Dess-Martin Periodinane (DMP): Offers high yields and works at room temperature.

-

Swern Oxidation (oxalyl chloride, DMSO, Et₃N): Highly effective but requires cryogenic temperatures (-78 °C).

-

Parikh-Doering Oxidation (SO₃·Py, Et₃N, DMSO): A very mild and convenient alternative that can be run near room temperature.

-

Application in the Synthesis of Bioactive Molecules: Case Studies

The true value of a chiral building block is demonstrated in its successful application in the synthesis of complex, biologically relevant targets.[8][]

Case Study 1: Scaffolds for Sialic Acid Inhibitors

Sialic acids are sugars often found on cell surfaces that can act as receptors for pathogens like the influenza virus.[10] Inhibitors of viral enzymes that process sialic acids (neuraminidases) are important antiviral drugs. The rigid, stereochemically defined core of pyroglutaminol derivatives makes them excellent scaffolds for mimicking the pyranose ring of sialic acid.

A synthetic strategy might involve using this compound to construct a key intermediate for sialic acid analogues. While a direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of various modified sialosides often involves multi-step sequences where a chiral, functionalized lactam could serve as a crucial precursor.[10][11][12][13] For instance, the hydroxyl group can be elaborated into the glycerol-like side chain of sialic acid, while the lactam provides the core ring structure.

Caption: Conceptual workflow for applying this compound in synthesizing sialic acid analogues.

Case Study 2: Intermediates for Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, such as NK1, are involved in pain transmission and inflammation. Antagonists of these receptors have therapeutic potential.[14] The synthesis of complex peptide and non-peptide antagonists often requires chiral amino acid-like fragments.[15][16] The pyroglutamate structure is a constrained analogue of glutamic acid and is frequently incorporated into such molecules to improve receptor binding affinity and metabolic stability.

For example, in the solid-phase synthesis of peptide-based NK antagonists, Boc-protected amino acids are fundamental.[15] While this compound itself is not an amino acid for direct peptide coupling, its derivatives can be incorporated as key structural motifs. The synthesis of complex heterocyclic structures for non-peptide antagonists can also begin from this chiral building block, where the stereocenter is set early and carried through the synthesis.[17][18]

Conclusion

This compound is more than just a protected amino alcohol; it is a strategically designed chiral building block that offers a powerful entry point into complex, enantiomerically pure molecules. Its derivation from the chiral pool provides an economical and reliable source of chirality. The orthogonal nature of its protecting group and primary alcohol allows for a diverse range of selective transformations, making it a valuable asset for medicinal chemists and synthetic researchers. Its successful application in constructing scaffolds for challenging targets in drug discovery validates its role as an indispensable tool in the modern synthetic chemist's arsenal.[19][]

References

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.

- The Versatility of this compound in Chemical Synthesis.

- Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed.

- Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sial

- Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin.

- Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses. PubMed Central.

- Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. PubMed Central.

- Boc-D-pyroglutamic acid. Chem-Impex.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis. Benchchem.

- Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. Department of Biology, KU Leuven.

- Boc-L-Pyroglutaminol. ChemScene.

- Boc-L-Pyroglutaminol | CAS 81658-25-5 | SCBT. Santa Cruz Biotechnology.

- Synthetic Protocols Using (R)-3-(Boc-amino)

- Chiral Auxiliaries. Sigma-Aldrich.

- Chiral auxiliary. Wikipedia.

- Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. MedChemExpress.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists. PubMed.

- A new nonpeptide tachykinin NK1 receptor antagonist isolated

- Intermediates in Drug Development: Lab to Industry. BOC Sciences.

- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. bio.kuleuven.be [bio.kuleuven.be]

- 18. Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Boc-D-Pyroglutaminol in Modern Asymmetric Synthesis: A Technical Guide

Foreword: Beyond a Building Block

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly within pharmaceutical and materials science. While a vast "chiral pool" of natural products provides accessible starting materials, the true art lies in leveraging their inherent stereochemistry to orchestrate complex molecular architectures. Boc-D-pyroglutaminol, a derivative of D-pyroglutamic acid, represents more than a simple chiral building block; it is a versatile scaffold offering a unique combination of steric rigidity, predictable stereocontrol, and multiple functionalization points.[1] This guide moves beyond a cursory overview to provide an in-depth analysis of how this compound serves as a powerful precursor for robust catalytic systems and a potential chiral auxiliary, grounded in field-proven chemical principles.

Part 1: A Premier Scaffold for Asymmetric Catalyst Development

The most significant application of this compound in asymmetric synthesis is its role as a precursor to highly effective chiral catalysts. Its rigid 5-membered ring and defined stereocenter provide an ideal framework for constructing environments that can exquisitely differentiate between prochiral faces of a substrate.

Application Focus: The Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is one of the most reliable and predictable methods to achieve this.[3] While the archetypal CBS catalyst is derived from proline, this compound provides a direct and efficient route to a highly effective analogue.

Causality Behind the Method: The catalytic cycle hinges on the formation of a Lewis acid-base complex between the catalyst's ring nitrogen and borane (BH₃).[3] The ketone substrate then coordinates to the boron atom. Steric repulsion between the ketone's larger substituent (Rₗ) and the catalyst's own bulky groups (derived from the pyroglutaminol scaffold) forces a specific orientation. This pre-organization ensures that the hydride is delivered from the borane to only one face of the carbonyl, leading to high enantioselectivity.[3]

This protocol describes the in situ generation of the active catalyst, a method favored for its practicality and reproducibility, as it avoids the isolation and potential degradation of the air- and moisture-sensitive oxazaborolidine.[2]

Step 1: Catalyst Precursor Preparation

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

Step 2: Formation of the Oxazaborolidine Ring

-

Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise to the stirred solution.

-

Scientist's Note: Vigorous hydrogen evolution will be observed. This step forms the B-H oxazaborolidine intermediate. The reaction is typically complete within 1 hour at room temperature. The Boc group remains intact under these conditions.

Step 3: Catalyst Activation

-

The solution containing the freshly prepared catalyst is typically used directly in the subsequent reduction step. No isolation is required.

Step 1: Reaction Setup

-

In a separate, flame-dried flask under argon, dissolve acetophenone (1.0 eq) in anhydrous THF (to a final concentration of 0.2 M, considering all solutions).

-

Cool the solution to the desired reaction temperature (typically between -20 °C and room temperature).

Step 2: Catalytic Reduction

-

Slowly, via cannula, add the freshly prepared catalyst solution (0.1 eq, 10 mol%) to the acetophenone solution.

-

To this mixture, add the stoichiometric reducing agent, borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq), dropwise over 30 minutes.

-

Trustworthiness Check: The slow addition of the borane is critical. A rapid addition can lead to a competing, non-catalyzed background reduction, which will significantly erode the enantioselectivity.

Step 3: Monitoring and Quench

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases.

Step 4: Workup and Purification

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

The following table summarizes representative results for the reduction of various prochiral ketones using a this compound-derived CBS catalyst, demonstrating its broad utility.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) [R/S] |

| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 (R) |

| 2 | Propiophenone | (R)-1-Phenylpropanol | 92 | 97 (R) |

| 3 | α-Tetralone | (R)-1-Tetralol | 90 | 94 (R) |

| 4 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 88 | 98 (R) |

Note: Data is representative of typical results achieved with proline-derived CBS catalysts, which are expected to be highly similar for the pyroglutaminol-derived analogue.[2]

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the oxazaborolidine derived from this compound.

Caption: Catalytic cycle of a this compound-derived oxazaborolidine.

Part 2: Conceptual Framework: this compound as a Chiral Auxiliary

While less documented in peer-reviewed literature than its role as a catalyst precursor, the fundamental structure of this compound makes it a compelling candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.[4]

Principle of Stereodirection

The efficacy of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment. For this compound, this would be achieved by:

-

Rigid Scaffold: The pyroglutamate ring restricts conformational freedom, leading to more predictable transition states.

-

Steric Shielding: The bulky Boc group and the ring structure itself can effectively block one face of an attached prochiral center (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face.[5]

-

Chelation Control: The hydroxyl and carbonyl functionalities could, in principle, chelate to a metal cation (e.g., Li⁺ in an enolate), creating a rigid, multidentate complex that further locks the conformation and enhances facial bias.

This logical workflow outlines how this compound could be employed in a diastereoselective alkylation, a common application for auxiliaries like Evans' oxazolidinones.[]

Caption: General workflow for using this compound as a chiral auxiliary.

This conceptual application highlights the potential of the scaffold. Further research into this direct use could yield powerful new methodologies for constructing chiral carboxylic acid derivatives, which are ubiquitous in medicinal chemistry.

Conclusion and Future Outlook

This compound has firmly established its value in asymmetric synthesis, primarily as a highly effective and easily accessible precursor for chiral oxazaborolidine catalysts used in the enantioselective reduction of ketones.[1][2] Its rigid, stereodefined structure provides the ideal foundation for creating a catalytic pocket that delivers exceptional levels of stereocontrol.

The principles of stereodirection that make it a successful catalyst scaffold also suggest its significant, albeit currently underexplored, potential as a covalently-bound chiral auxiliary. Future research should focus on validating its use in diastereoselective enolate alkylations, aldol reactions, and Michael additions. Furthermore, the strategic placement of its functional groups—a Boc-protected amine and a primary alcohol—invites derivatization into novel bifunctional organocatalysts, such as thioureas or squaramides, further expanding its utility in the synthetic chemist's toolkit.[7] As the demand for efficient and selective synthetic methods continues to grow, the strategic application of versatile chiral scaffolds like this compound will remain a cornerstone of innovation.

References

-

Periasamy, M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 29-34. Available at: [Link]

-

Ghosh, A. K., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. TCG Lifesciences. Available at: [Link]

-

VertexChem (n.d.). The Versatility of this compound in Chemical Synthesis. Available at: [Link]

-

Plobeck, N. A., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Tetrahedron: Asymmetry, 13(3), 303-310. Available at: [Link]

-

SigutLabs (2023). Reagent of the month – CBS oxazaborolidine. Available at: [Link]

-

Reddy, P. V. G., et al. (2018). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 16(43), 8274-8285. Available at: [Link]

-

Osorio-Planes, L., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3372-3377. Available at: [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. Available at: [Link]

-

Alvaro, G., et al. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, 875-882. Available at: [Link]

-

Soloshonok, V. A., et al. (2024). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]

-

Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules, 25(4), 923. Available at: [Link]

-

Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. PubMed. Available at: [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. PMC - PubMed Central. Available at: [Link]

-

Smith, A. B., III, et al. (2018). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society, 140(35), 11114-11121. Available at: [Link]

-

Plobeck, N. A., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Semantic Scholar. Available at: [Link]

-

Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13911-13920. Available at: [Link]

-

Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]

-

Beaud, R., & Sweeney, J. B. (2015). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Israel Journal of Chemistry, 55(2), 168-184. Available at: [Link]

-

Gröger, H., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 89(12), 8569-8575. Available at: [Link]

-

Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorganic & Organic Chemistry, 1(5), 148-151. Available at: [Link]

-

Buchholz, M., & Reißig, H.-U. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry, 2003(18), 3469-3475. Available at: [Link]

-

Forró, E., & Fülöp, F. (2020). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 10(10), 1188. Available at: [Link]

-

Kumar, A., & Kumar, S. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1909-1946. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Boc-D-Pyroglutaminol

Abstract

Molecular Structure and Properties

Boc-D-Pyroglutaminol is a derivative of D-pyroglutamic acid, where the amine is protected by a Boc group and the carboxylic acid is reduced to a primary alcohol.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 128811-37-0 | [2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid or crystalline powder | [2] |

digraph "Boc-D-Pyroglutaminol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,-0.2!"]; C3 [label="C", pos="-0.8,-1.5!"]; C4 [label="C", pos="0.8,-1.5!"]; C5 [label="C", pos="1.2,-0.2!"]; O1 [label="O", pos="2.2,-0.5!"]; C6 [label="C", pos="-2.4,0.5!"]; O2 [label="O", pos="-2.2,1.5!"]; H1[label="H", pos="-1.9,-0.5!"]; H2a [label="H", pos="-1.2,-2.2!"]; H2b [label="H", pos="0,-1.9!"]; H3a [label="H", pos="1.2,-2.2!"]; H3b [label="H", pos="1.5,-1.9!"]; C7 [label="C", pos="0,1.8!"]; O3 [label="O", pos="-0.5,2.8!"]; O4 [label="O", pos="1.2,1.8!"]; C8 [label="C", pos="2.2,2.2!"]; C9 [label="C", pos="2.5,3.5!"]; C10 [label="C", pos="3.2,1.2!"]; C11 [label="C", pos="1.8,2.9!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O1 [style=double]; C2 -- C6; C6 -- O2; C2 -- H1; C3 -- H2a; C3 -- H2b; C4 -- H3a; C4 -- H3b; N1 -- C7; C7 -- O3 [style=double]; C7 -- O4; O4 -- C8; C8 -- C9; C8 -- C10; C8 -- C11; }

Figure 1: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidinone ring, the hydroxymethyl group, and the Boc protecting group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | - |

| Pyrrolidinone CH₂ (H-3, H-4) | 1.80 - 2.50 | m | 4H | - |

| Hydroxymethyl CH₂ (-CH₂OH) | 3.60 - 3.80 | m | 2H | - |

| Pyrrolidinone CH (H-2) | ~4.20 | m | 1H | - |

| Hydroxymethyl OH (-CH₂OH) | Variable (broad) | s | 1H | - |

Causality Behind Expected Shifts:

-

Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a sharp singlet at approximately 1.45 ppm.

-

Pyrrolidinone Protons: The methylene protons on the pyrrolidinone ring (H-3 and H-4) are diastereotopic and will appear as complex multiplets in the aliphatic region. Their chemical shifts are influenced by the adjacent carbonyl group and the stereocenter at C-2.

-

Hydroxymethyl Protons: The protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center and are expected to appear as a multiplet. Their chemical shift is deshielded due to the electronegative oxygen atom.

-

Pyrrolidinone CH Proton: The proton at the C-2 position is adjacent to the nitrogen atom, the hydroxymethyl group, and is part of the five-membered ring, leading to a downfield shift.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrrolidinone C-3, C-4 | 25 - 35 |

| Boc (-C(CH₃)₃) | ~28.5 |

| Pyrrolidinone C-2 | ~58 |

| Hydroxymethyl (-CH₂OH) | ~65 |

| Boc (-C(CH₃)₃) | ~80 |

| Boc C=O | ~155 |

| Pyrrolidinone C=O (C-5) | ~175 |

Rationale for Chemical Shifts:

-

Aliphatic Carbons: The carbons of the pyrrolidinone ring and the methyl groups of the Boc protector appear in the upfield region of the spectrum.

-

C-2 and -CH₂OH Carbons: The C-2 carbon, being attached to the nitrogen and the hydroxymethyl group, and the -CH₂OH carbon, attached to the electronegative oxygen, are shifted downfield compared to simple alkanes.

-

Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is found around 80 ppm.

-

Carbonyl Carbons: The two carbonyl carbons (from the Boc group and the lactam) are significantly deshielded and appear in the downfield region of the spectrum, with the lactam carbonyl typically being further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (lactam carbonyl) |

| ~1690 | Strong | C=O stretch (Boc carbonyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of IR Data:

-

The broad O-H stretching band is indicative of the hydroxyl group and its participation in hydrogen bonding.

-

The strong C-H stretching bands confirm the presence of the aliphatic pyrrolidinone ring and the Boc group.

-

The two distinct, strong carbonyl absorptions are a key feature of the spectrum, corresponding to the lactam and the carbamate functional groups. The lactam carbonyl typically appears at a higher wavenumber due to ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.

| m/z | Interpretation |

| 216.12 | [M+H]⁺ (protonated molecule, C₁₀H₁₈NO₄⁺) |

| 160.09 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 116.07 | [M+H - Boc]⁺ (loss of the Boc group) |

| 86.06 | [C₅H₈NO]⁺ (pyrrolidinone fragment) |